N-(4-chlorobenzyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
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Description
N-(4-chlorobenzyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H28ClN5O3 and its molecular weight is 433.94. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide (CAS No. 2194908-74-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of the compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C21H28ClN5O3 |
Molecular Weight | 433.9 g/mol |
CAS Number | 2194908-74-0 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives possess antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of triazole derivatives. A study focusing on related compounds demonstrated that they can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential interactions with neurotransmitter systems. Preliminary data indicate that it may act as a sigma receptor modulator, which is implicated in various neurological disorders .
The biological activity of this compound likely involves:
- Receptor Binding : The compound may interact with sigma receptors and other neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation .
- Cell Cycle Regulation : The modulation of cell cycle checkpoints could lead to increased apoptosis in cancerous cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
- Antimicrobial Efficacy : A series of synthesized triazole compounds were tested for their antibacterial activity against E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .
- Anticancer Screening : In vitro assays revealed that certain triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential .
- Neuropharmacological Studies : PET imaging studies indicated that related compounds showed high brain uptake and specific binding to sigma receptors, supporting their potential as neuropharmacological agents .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5O3/c1-30-12-11-26-21(29)27(18-8-9-18)19(24-26)16-3-2-10-25(14-16)20(28)23-13-15-4-6-17(22)7-5-15/h4-7,16,18H,2-3,8-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRFIEHOQXRETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NCC3=CC=C(C=C3)Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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